

undecanedinitrile chemical formula and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Undecanedinitrile

Cat. No.: B1584896

[Get Quote](#)

An In-Depth Technical Guide to **Undecanedinitrile** for Researchers and Scientists

Introduction: Defining Undecanedinitrile

Undecanedinitrile is a linear, bifunctional organic compound featuring a nine-carbon aliphatic chain $-(\text{CH}_2)_9-$ flanked by two nitrile groups $(-\text{C}\equiv\text{N})$ at its termini. This structure imparts a unique combination of flexibility from the hydrocarbon backbone and high reactivity from the terminal polar nitrile groups. It is a valuable intermediate in chemical synthesis, primarily serving as a precursor for long-chain diamines, which are essential monomers in the production of specialty polymers. For researchers and professionals in drug development and materials science, understanding the synthesis, properties, and chemical utility of **undecanedinitrile** is crucial for leveraging its potential in creating novel materials and complex molecules.

Molecular Structure and Physicochemical Properties

The defining characteristic of **undecanedinitrile** is its symmetrical, linear structure, which allows it to act as a chain extender or a cross-linking precursor. The presence of two nitrile groups makes it a versatile building block for synthesizing molecules with terminal functional groups, such as diamines or dicarboxylic acids, through well-established chemical transformations.

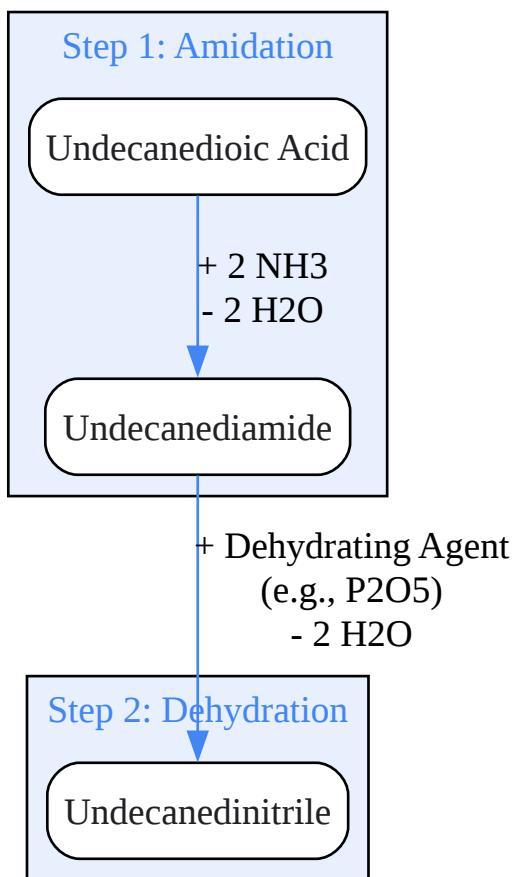
The key physicochemical properties of **undecanedinitrile** are summarized in the table below. Its status as a liquid at room temperature with a relatively low melting point makes it convenient to handle in various reaction setups.

Property	Value	Reference(s)
IUPAC Name	Undecanedinitrile	N/A
Synonyms	1,9-Dicyanononane	[1] [2]
CAS Number	71172-36-6	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₁ H ₁₈ N ₂	[1] [2] [3] [5]
Molecular Weight	178.28 g/mol	[1] [3] [5]
Appearance	Colorless to Almost Colorless Liquid (at 20°C)	[2] [3]
Density	0.905 ± 0.06 g/cm ³	[1]
Melting Point	266.1 K (-7.05 °C)	[4]
Purity	>95.0% (GC)	[2] [3]

Synthesis Protocol: From Dicarboxylic Acid to Dinitrile

The most established and industrially relevant synthesis of **undecanedinitrile** originates from its corresponding dicarboxylic acid, undecanedioic acid. The process is a robust, two-step transformation that involves the formation of a diamide intermediate followed by dehydration.

Step 1: Amidation of Undecanedioic Acid


The first step involves converting the two carboxylic acid groups into primary amides. This is typically achieved by reacting undecanedioic acid with ammonia. To drive the reaction to completion and remove the water byproduct, the reaction is conducted at high temperatures. An alternative, often used in laboratory settings, is the reaction with urea, which thermally decomposes to provide ammonia in situ.

- Rationale: The nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the carboxylic acid, followed by dehydration, forms the amide bond. This step is foundational as the amide is the direct precursor to the nitrile.

Step 2: Dehydration of Undecanediamide

The resulting undecanediamide is then subjected to a dehydration reaction to form **undecanedinitrile**. This is the critical step where the C=O and -NH₂ groups of the amide are converted into the -C≡N triple bond. This transformation requires a potent dehydrating agent.

- Methodology:
 - The undecanediamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂).
 - The mixture is heated, often under reflux, to drive the reaction. The choice of solvent depends on the dehydrating agent used.
 - Upon completion, the reaction mixture is carefully quenched (e.g., with ice water) to neutralize the corrosive dehydrating agent.
 - The organic product, **undecanedinitrile**, is then extracted using a suitable organic solvent, washed, dried, and purified, typically by vacuum distillation.
- Causality: The dehydrating agent activates the amide's carbonyl oxygen, making it a good leaving group (as part of a phosphate or sulfite ester). A subsequent elimination of a proton from the nitrogen atom and the departure of the activated oxygen group results in the formation of the carbon-nitrogen triple bond.

[Click to download full resolution via product page](#)

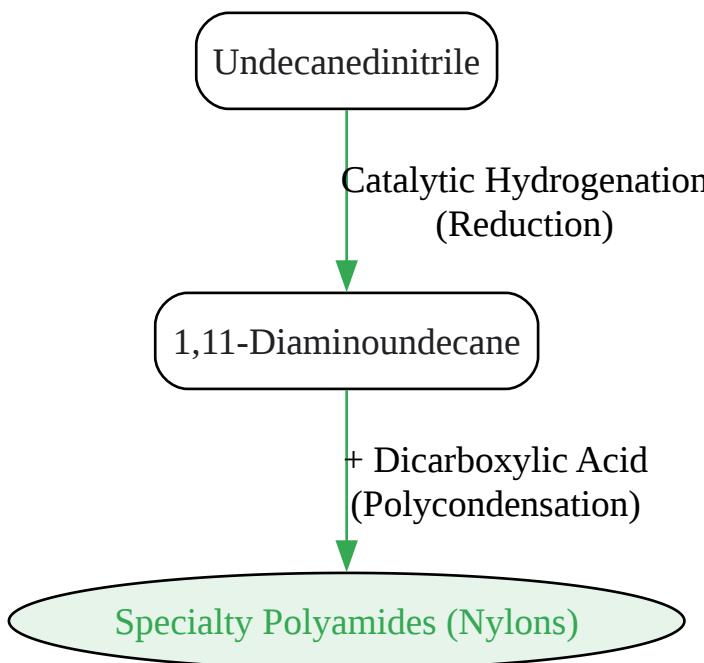
Caption: Workflow for the synthesis of **undecanedinitrile**.

Core Applications in Polymer and Materials Science

While the nitrile group itself is a key functional moiety in medicinal chemistry, the primary application of **undecanedinitrile** is as a chemical intermediate for polymer synthesis. Its linear, bifunctional nature makes it an ideal precursor to α,ω -diamines.

Reduction to 1,11-Diaminoundecane

The most significant use of **undecanedinitrile** is its conversion to 1,11-diaminoundecane via catalytic hydrogenation. In this process, both nitrile groups are reduced to primary amines ($-\text{CH}_2\text{NH}_2$).


- Process: The reduction is typically carried out using gaseous hydrogen (H_2) under pressure in the presence of a metal catalyst, such as Raney Nickel or Cobalt. The reaction is performed in a solvent like ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

Monomer for Specialty Polyamides

1,11-Diaminoundecane is a valuable monomer for producing long-chain polyamides (nylons) through polycondensation with a dicarboxylic acid. For instance, reacting it with a long-chain diacid like sebacic acid or even undecanedioic acid results in nylons with an odd number of methylene units between the amide linkages. These materials, such as Nylon 11,11, are sought after for their unique properties compared to more common nylons (e.g., Nylon 6,6):

- Lower moisture absorption: Leading to better dimensional stability.
- Increased flexibility and impact strength.
- Lower melting points: Facilitating easier processing.

These properties make them suitable for high-performance applications, including flexible tubing for automotive and medical uses, specialty filaments, and engineering plastics where chemical resistance and durability are paramount.^[6]

[Click to download full resolution via product page](#)

Caption: Application pathway from dinitrile to high-performance polymers.

Relevance of the Nitrile Group in Drug Design

For drug development professionals, the chemistry of the nitrile group itself is of high strategic importance. Although **undecanedinitrile** is not a therapeutic agent, its functional groups are frequently incorporated into drug candidates to fine-tune their pharmacological profiles.^[7]

- Metabolic Blocker: A nitrile group can be introduced at a site on a drug molecule that is susceptible to oxidative metabolism.^[8] Its chemical stability can prevent degradation by metabolic enzymes, thereby increasing the drug's half-life and bioavailability.
- Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group has a lone pair of electrons and can act as a potent hydrogen bond acceptor, forming strong interactions with amino acid residues (like serine or arginine) in a protein's active site.^[6]
- Bioisostere: The linear geometry and strong dipole moment of the nitrile allow it to serve as a bioisostere for other functional groups, such as a carbonyl group, a terminal alkyne, or a halogen atom.^[7] This allows medicinal chemists to modulate a compound's polarity, permeability, and binding affinity without drastically altering its core structure.

Safety and Handling

Undecanedinitrile, like other aliphatic nitriles, requires careful handling in a laboratory or industrial setting. Although specific toxicity data is limited, general precautions for this chemical class should be followed.

- Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles, and a lab coat.^[2]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.^[2]
- Incompatibilities: Store away from strong oxidizing agents, acids, and bases.

- **Fire Safety:** While not highly flammable, it is combustible. Keep away from open flames and high heat sources. Use dry chemical, foam, or carbon dioxide extinguishers.[2]
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

Undecanedinitrile stands as a fundamentally important, yet highly specialized, chemical intermediate. Its value lies not in a direct application but in its role as a molecular bridge, connecting a simple C11 backbone to the world of advanced materials through its conversion to 1,11-diaminoundecane. For researchers, it represents a classic example of a bifunctional building block, while for drug developers, the chemistry of its nitrile termini provides a constant source of strategic inspiration for molecular design. A thorough understanding of its synthesis, reactivity, and application pathways is essential for unlocking its full potential in both materials science and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. canbipharm.com [canbipharm.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. labproinc.com [labproinc.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [undecanedinitrile chemical formula and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584896#undecanedinitrile-chemical-formula-and-structure\]](https://www.benchchem.com/product/b1584896#undecanedinitrile-chemical-formula-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com